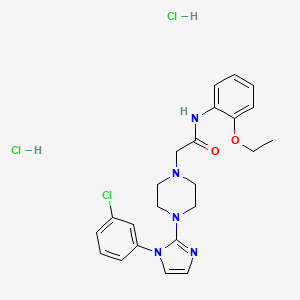

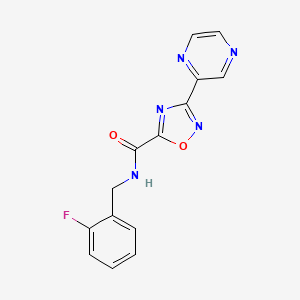

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

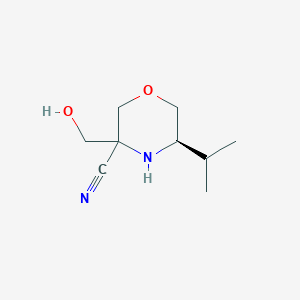

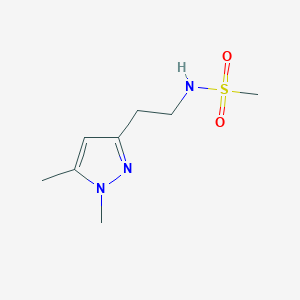

The compound “2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide dihydrochloride” is a chemical entity with the molecular formula C20H24ClN3O2 . It is a derivative of piperazines, which are organic heteromonocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

Compounds with structures closely related to 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide dihydrochloride have been explored for their antimicrobial and antifungal activities. For instance, ketoconazole, with its imidazole-piperazine structure, demonstrates potent antifungal activity, particularly against candidosis in various models (Heeres, Backx, Mostmans, & van Cutsem, 1979). Additionally, novel pyridine derivatives have shown significant antibacterial and antifungal activities, indicating the potential of these compounds in addressing microbial resistance (Patel & Agravat, 2007).

Anticonvulsant Activity

The search for new anticonvulsant agents has led to the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, showcasing the importance of the imidazole ring in enhancing anticonvulsant properties. Among these compounds, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide exhibited significant activity against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Cytotoxic Activities

The exploration of novel piperazinone derivatives as cytotoxic agents highlights the potential of imidazole and piperazine derivatives in cancer research. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines, indicating the role of bioisosteric substitution and group rearrangement in increasing cytotoxicity (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).

Metal-based Chemotherapy

Research into metal-based chemotherapy against tropical diseases has included the synthesis of copper(II) and gold(I) complexes with clotrimazole and ketoconazole. These complexes exhibit enhanced growth inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease, compared to their parental compounds (Navarro et al., 2001).

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities. For instance, similar compounds have shown significant antimicrobial activity and anticancer potency . These compounds may be used as a lead for rational drug designing for the anticancer molecules .

Propiedades

IUPAC Name |

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN5O2.2ClH/c1-2-31-21-9-4-3-8-20(21)26-22(30)17-27-12-14-28(15-13-27)23-25-10-11-29(23)19-7-5-6-18(24)16-19;;/h3-11,16H,2,12-15,17H2,1H3,(H,26,30);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUVFHLCUOLFBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Cl3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dispiro[3.0.35.14]nonan-7-ylmethanamine](/img/structure/B2582413.png)

![N-(2-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2582416.png)

![1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2582424.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2582428.png)

![(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582431.png)